molecular formula C10H20ClNO2 B2472687 3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride CAS No. 1820571-76-3

3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride

Cat. No. B2472687
CAS RN: 1820571-76-3
M. Wt: 221.73
InChI Key: RNNDSXWFHOKNOX-UFIFRZAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1820571-76-3 . It has a molecular weight of 221.73 . The compound is stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H/t8-,9+; . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 221.73 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.

Scientific Research Applications

Solid-State Characterization

Falicaine hydrochloride, structurally related to 3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride, was characterized for its solid-state properties. The study involved thermal analysis, vibrational spectroscopy, X-ray diffractometry, and NMR, providing insights into its stability and crystalline forms (Schmidt, 2005).

Synthesis and Pharmacological Activity of Stereoisomers

Research on closely related compounds, such as benidipine hydrochloride, explores the synthesis of stereo- and optical isomers, demonstrating their pharmacological activities, particularly in the context of antihypertensive effects (Muto et al., 1988).

Labeling for Drug Development

Studies on compounds like pirmenol hydrochloride, which shares structural similarities, focus on labeling with isotopes like 13C and 14C for drug development and research purposes (Hicks & Huang, 1983).

Hybrid Molecule Synthesis for Anticonvulsant Activity

Research has been conducted on the synthesis of new hybrid molecules, combining structures of known antiepileptic drugs with 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, indicating potential anticonvulsant and antinociceptive activities (Kamiński et al., 2016).

Catalytic Applications in Organic Synthesis

Studies on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, related to the chemical structure , have explored their role as catalysts in oxidative cyclization reactions, demonstrating their utility in organic synthesis (Dönges et al., 2014).

Photodegradation Studies for Drug Stability

Research into the photodegradation of drugs like pirmenol hydrochloride, similar in structure, helps understand the stability of pharmaceutical compounds under light exposure, crucial for drug formulation and storage (Sakano et al., 1994).

properties

IUPAC Name

3-[(2S,6R)-2,6-dimethylpiperidin-1-yl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H/t8-,9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNDSXWFHOKNOX-UFIFRZAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.